molecular formula C19H19N3O4S2 B2620747 4-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide CAS No. 922962-14-9

4-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide

Cat. No.: B2620747
CAS No.: 922962-14-9
M. Wt: 417.5
InChI Key: QTDVCBVMNYFJRJ-UHFFFAOYSA-N
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Description

4-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticonvulsant Activity

4-((4-Methoxyphenyl)sulfonyl)-N-(4-(Pyridin-3-yl)thiazol-2-yl)butanamide and its derivatives have been studied for their potential in synthesizing heterocyclic compounds with anticonvulsant properties. For instance, compounds including 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide have shown significant anticonvulsive effects in research, offering complete protection against picrotoxin-induced convulsions in some cases (Farag et al., 2012).

Heterocyclic Synthesis

This compound is also involved in the synthesis of various polyfunctionally substituted pyridine and pyrazole derivatives. It plays a crucial role in the development of complex molecular structures used in various fields of chemistry and pharmaceuticals. The versatility in reactions it undergoes makes it a valuable compound for the synthesis of novel molecules (Hussein et al., 2008).

Antimicrobial Activity

Research has been conducted to explore the antimicrobial activities of new heterocycles based on compounds like this compound. These studies focus on creating compounds with potential use in combating various microbial infections (El‐Emary et al., 2002).

Photodynamic Therapy Application

Some derivatives of this compound have been synthesized and characterized for their potential in photodynamic therapy applications, particularly in cancer treatment. The properties of these compounds, such as high singlet oxygen quantum yield, make them suitable as Type II photosensitizers in treating cancer (Pişkin et al., 2020).

Anticancer Activity

Additionally, studies have investigated the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines containing a sulfonyl moiety for their anticancer activities. These studies are indicative of the compound's potential in developing new therapeutic agents against various forms of cancer (Redda & Gangapuram, 2007).

Molecular Electronics

This compound also finds applications in the field of molecular electronics. Its derivatives serve as building blocks for thiol end-capped molecular wires, showcasing its potential in the development of advanced electronic materials and devices (Stuhr-Hansen et al., 2005).

NLO Materials and Photochromic Gratings

Azo sulfonamide chromophores, including those derived from this compound, have been used as nonlinear optical (NLO) materials in films for photochromic gratings. This application demonstrates the compound's versatility in advanced materials science and optical technologies (Kucharski et al., 2010).

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-26-15-6-8-16(9-7-15)28(24,25)11-3-5-18(23)22-19-21-17(13-27-19)14-4-2-10-20-12-14/h2,4,6-10,12-13H,3,5,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDVCBVMNYFJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.